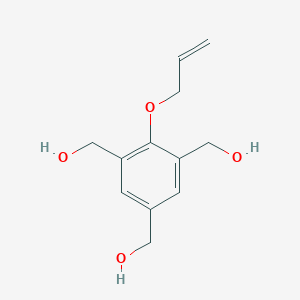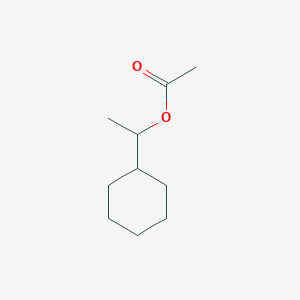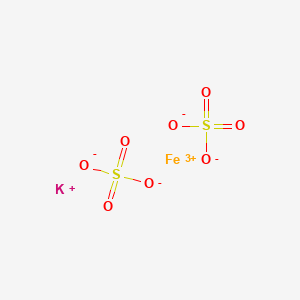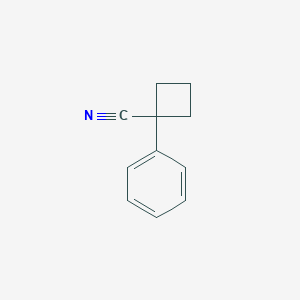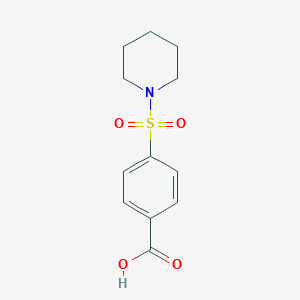
4-(Piperidine-1-sulfonyl)-benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 4-(Piperidine-1-sulfonyl)-benzoic acid, often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides. This process yields a variety of sulfonyl-piperidine derivatives with potential antimicrobial activities. For example, Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, indicating the versatility of piperidine derivatives synthesis (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. Naveen et al. (2009) investigated the structural conformation of a novel 1-benzhydrylpiperazine derivative, revealing the piperazine ring's chair conformation and the distorted tetrahedron geometry around the sulfur atom. This highlights the importance of structural analysis in understanding the chemical behavior of these compounds (Naveen et al., 2009).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including sulfonation, alkylation, and annulation, contributing to their diverse chemical properties. For instance, Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the reactivity of piperidine derivatives in forming sulfonamide linkages (Katritzky et al., 2007).
Physical Properties Analysis
The physical properties of 4-(Piperidine-1-sulfonyl)-benzoic acid derivatives, such as melting points and solubility, are crucial for their application in synthesis and pharmaceutical formulation. These properties are typically characterized during the synthesis and purification stages, as seen in the works of the researchers cited, although specific data on 4-(Piperidine-1-sulfonyl)-benzoic acid itself may be scarce.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of 4-(Piperidine-1-sulfonyl)-benzoic acid derivatives. For example, Das et al. (2011) explored the cytotoxic activities of certain piperidin-4-ones, suggesting the chemical properties of these compounds can be tailored for selective biological activities (Das et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid : This compound is used for proteomics research applications. The molecular formula is C15H20N2O5S and the molecular weight is 340.4 . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source.
-
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid : This compound is used for proteomics research applications. The molecular formula is C15H20N2O5S and the molecular weight is 340.4 . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source.
-
Imidazo[1,2-a]pyridine synthesis : A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .
-
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid : This compound is used for proteomics research applications. The molecular formula is C15H20N2O5S and the molecular weight is 340.4 . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source.
-
Imidazo[1,2-a]pyridine synthesis : A CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNINMUUJYRESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353614 | |
| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidine-1-sulfonyl)-benzoic acid | |
CAS RN |
10252-83-2 | |
| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidine-1-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

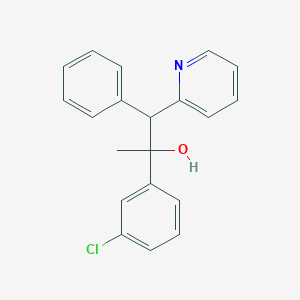

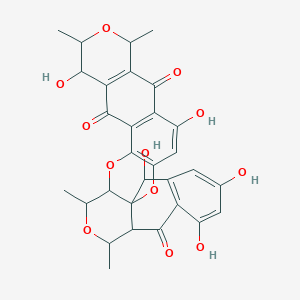
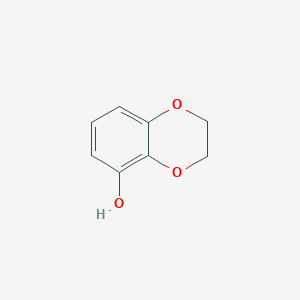
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
